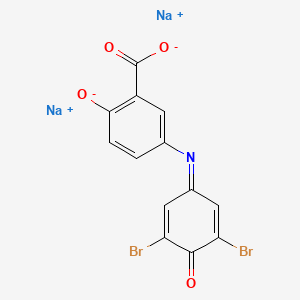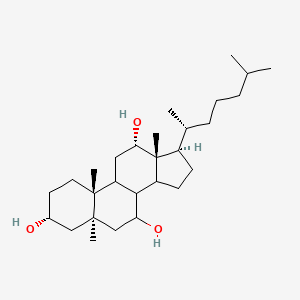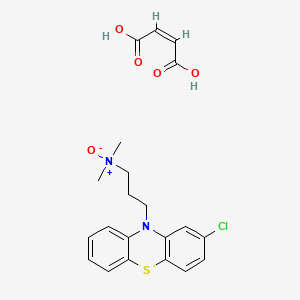
Chlorpromazine N-Oxide Maleic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorpromazine N-Oxide Maleic Acid Salt is a derivative of chlorpromazine, a phenothiazine antipsychotic. This compound is known for its applications in various fields, including neurology and analytical chemistry. Chlorpromazine itself is widely used to treat conditions such as schizophrenia, bipolar disorder, and severe behavioral problems in children .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chlorpromazine N-Oxide Maleic Acid Salt involves the oxidation of chlorpromazine to form chlorpromazine N-oxide, followed by the reaction with maleic acid to form the salt. The oxidation process typically uses oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Chlorpromazine N-Oxide Maleic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the N-oxide back to the parent chlorpromazine compound.
Substitution: The phenothiazine ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of chlorpromazine N-oxide .
Scientific Research Applications
Chlorpromazine N-Oxide Maleic Acid Salt has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: Studied for its effects on cellular processes and its potential use in biological assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of Chlorpromazine N-Oxide Maleic Acid Salt is primarily related to its parent compound, chlorpromazine. Chlorpromazine acts as a dopamine receptor antagonist, blocking the postsynaptic mesolimbic dopaminergic receptors in the brain. This action helps in reducing psychotic symptoms and stabilizing mood. Additionally, chlorpromazine has antihistaminergic and antiserotonergic effects, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Chlorpromazine: The parent compound, widely used as an antipsychotic.
Promazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine antipsychotic with a similar mechanism of action but different side effect profile.
Uniqueness: Chlorpromazine N-Oxide Maleic Acid Salt is unique due to its specific chemical structure, which combines the properties of chlorpromazine N-oxide and maleic acid. This combination enhances its stability and solubility, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS.C4H4O4/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYYKWIEAVRKDQ-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R,6R)-6-[(3R,7R,8R,9S,10R,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B571391.png)
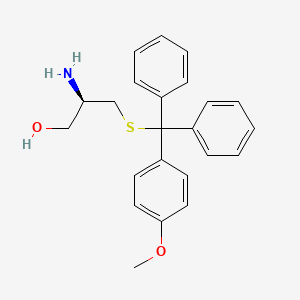
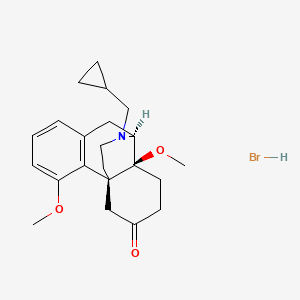
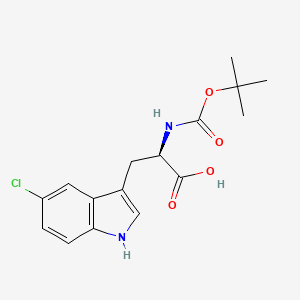
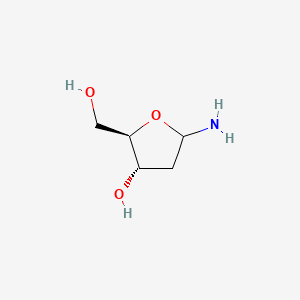

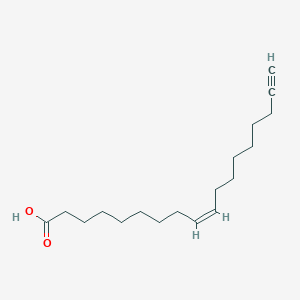
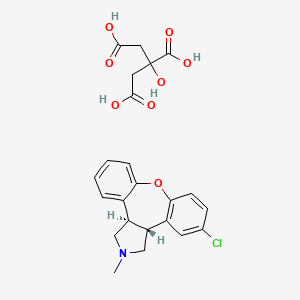
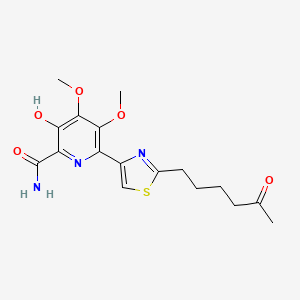
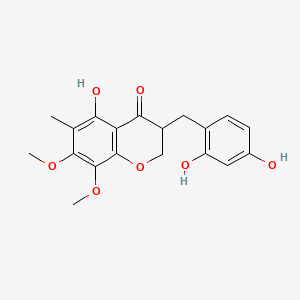
![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)
